N-(2-cyanophenyl)-2-fluorobenzamide
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Overview
Description
N-(2-cyanophenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group attached to a phenyl ring and a fluorine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzonitrile. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Formation of 2-cyanobenzoic acid.
Reduction: Formation of 2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-cyanophenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanophenyl)-N-phenylacetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(2-cyanophenyl)benzamide: Lacks the fluorine atom present in N-(2-cyanophenyl)-2-fluorobenzamide.
2-cyanophenylacetamide: A simpler structure with only a cyano group and an acetamide group.
Uniqueness
This compound is unique due to the presence of both a cyano group and a fluorine atom, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C14H9FN2O |
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Molecular Weight |
240.23 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H9FN2O/c15-12-7-3-2-6-11(12)14(18)17-13-8-4-1-5-10(13)9-16/h1-8H,(H,17,18) |
InChI Key |
ADOWVOMZRBHGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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